molecular formula C11H17NO4 B1357469 2-(Boc-amino)-5-hexynoic acid

2-(Boc-amino)-5-hexynoic acid

Cat. No.: B1357469
M. Wt: 227.26 g/mol
InChI Key: DPHIBCOGEUVKGB-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-hexynoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a terminal alkyne at the fifth carbon of the hexanoic acid backbone. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 243.26 g/mol. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while preserving other functional groups during synthetic processes . The alkyne group allows participation in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation and polymer chemistry .

Q & A

Q. [Basic] What are the critical steps in synthesizing 2-(Boc-amino)-5-hexynoic acid, and how is the Boc protection confirmed?

Methodological Answer:

  • Synthesis Steps :
    • Acid Chloride Formation : Convert 5-hexynoic acid to hex-5-ynoyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Monitor completion via IR spectroscopy (disappearance of -OH stretch at ~3000 cm⁻¹ and appearance of νC=O at ~1800 cm⁻¹) .
    • Amide Coupling : React the acid chloride with Boc-protected amine derivatives (e.g., Boc-ethylamine) in the presence of triethylamine (TEA) to form the Boc-protected intermediate. Optimize stoichiometry (1:1.2 molar ratio of acid chloride to amine) to minimize side reactions .
    • Deprotection/Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm Boc protection via ¹H NMR (tert-butyl singlet at δ 1.4 ppm) and IR (Boc carbonyl stretch at ~1680–1700 cm⁻¹) .

Q. [Basic] Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify the alkyne proton (δ 1.9–2.1 ppm, triplet) and Boc tert-butyl group (δ 1.4 ppm).
    • ¹³C NMR : Confirm the alkyne carbon (δ 70–85 ppm) and Boc carbonyl (δ 155–160 ppm) .
  • Infrared Spectroscopy (IR) : Detect alkyne C≡C stretch (~2100–2260 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = theoretical mass ± 1 Da) .

Q. [Advanced] How can competing esterification be suppressed during coupling of 5-hexynoic acid with Boc-protected amines?

Methodological Answer:

  • Optimization Strategies :
    • Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid, favoring amide over ester formation .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) improve amine nucleophilicity and reduce ester side products.
    • Temperature Control : Conduct reactions at 0–4°C to slow esterification kinetics. Monitor progress via TLC (Rf comparison against standards) .

Q. [Advanced] What strategies enable selective deprotection of the Boc group without degrading the alkyne moiety?

Methodological Answer:

  • Acidic Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM, 1:4 v/v) for 30 minutes. The alkyne group remains intact under these conditions .
  • Neutral Alternatives : Use photolabile protecting groups (e.g., NVOC) for light-triggered deprotection if acid sensitivity is a concern .

Q. [Application] How is this compound applied in click chemistry for bioconjugation?

Methodological Answer:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
    • Probe Synthesis : Couple the alkyne to azide-functionalized biomolecules (e.g., peptides, sugars) using Cu(I) catalysts. Ensure Boc deprotection precedes conjugation to avoid copper-induced oxidation of the amine .
    • Reaction Conditions : Use ascorbate to reduce Cu(II) to Cu(I) and TBTA ligand to stabilize the catalyst. Monitor conversion via HPLC .

Q. [Stability] What storage conditions preserve this compound integrity?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent moisture absorption and Boc hydrolysis .
  • Solvent : Dissolve in anhydrous DCM or DMSO for long-term storage. Avoid aqueous buffers unless immediately used.

Q. [Advanced] How does the Boc group influence steric hindrance in peptide coupling reactions?

Methodological Answer:

  • Steric Effects : The tert-butyl group increases steric bulk at the α-position, slowing coupling kinetics.
  • Mitigation : Use high-efficiency coupling agents (e.g., HATU) and elevated temperatures (40–50°C) to overcome hindrance .

Q. [Methodological] How can researchers resolve contradictory data on Boc-deprotection efficiency across studies?

Methodological Answer:

  • Troubleshooting Framework :
    • Variable Analysis : Compare solvent purity (anhydrous vs. wet DCM), TFA concentration, and reaction time .
    • Validation : Use LC-MS to quantify deprotection yield and identify byproducts (e.g., tert-butyl cation adducts).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomers: (R)- and (S)-2-(Boc-amino)-5-hexynoic Acid

  • Structural Similarity : These enantiomers share the same molecular formula and functional groups but differ in stereochemistry at the chiral center (α-carbon).
  • Physicochemical Properties :
    • Both have identical molecular weights (243.26 g/mol) and solubility profiles (likely soluble in polar aprotic solvents like DMF or DCM).
    • Stability: Acid-labile Boc group requires careful handling in acidic environments.
  • Applications :
    • Used as chiral building blocks in asymmetric synthesis.
    • The (R)-enantiomer (CAS 1217464-82-8) and (S)-enantiomer (CAS 208522-16-1) are critical in synthesizing enantiopure pharmaceuticals .

(2R)-2-(Fmoc-amino)-5-hexynoic Acid

  • Structural Difference : The fluorenylmethyloxycarbonyl (Fmoc) group replaces Boc.
  • Physicochemical Properties :
    • Higher molecular weight (349.38 g/mol ) due to the bulky Fmoc group.
    • Stability: Base-labile (deprotected with piperidine), contrasting with Boc’s acid sensitivity.
  • Applications :
    • Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies.
    • The alkyne enables post-synthetic modifications via click chemistry .

5-Hexynoic Acid (CAS 53293-00-8)

  • Structural Simplicity: Lacks the Boc-amino group (molecular formula C₆H₈O₂, 112.13 g/mol).
  • Physicochemical Properties :
    • Lower molecular weight enhances solubility in organic solvents.
    • Reactive alkyne facilitates Huisgen cycloaddition without steric hindrance.
  • Applications: Key monomer in polymer chemistry (e.g., polyoxazoline copolymers). Click chemistry applications in bioconjugation .

2-(Boc-amino)-5-cyanopyridine (CAS 902837-44-9)

  • Structural Contrast: Pyridine ring replaces hexynoic acid chain.
  • Physicochemical Properties: Molecular weight 219.24 g/mol; cyano group introduces polarity. Stability: Boc protection allows selective functionalization of the pyridine ring.
  • Applications: Intermediate in medicinal chemistry for heterocyclic drug synthesis. Cyanopyridine derivatives are precursors to carboxylic acids via hydrolysis .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Stability Profile
(R)-2-(Boc-amino)-5-hexynoic acid C₁₁H₁₇NO₄ 243.26 1217464-82-8 Boc, alkyne Acid-labile
(S)-2-(Boc-amino)-5-hexynoic acid C₁₁H₁₇NO₄ 243.26 208522-16-1 Boc, alkyne Acid-labile
(2R)-2-(Fmoc-amino)-5-hexynoic acid C₂₁H₁₉NO₄ 349.38 1234692-66-0 Fmoc, alkyne Base-labile
5-Hexynoic acid C₆H₈O₂ 112.13 53293-00-8 Alkyne, carboxylic acid Stable under neutral pH
2-(Boc-amino)-5-cyanopyridine C₁₁H₁₃N₃O₂ 219.24 902837-44-9 Boc, cyano Acid-labile

Preparation Methods

General Synthetic Strategy

The common synthetic approach to 2-(Boc-amino)-5-hexynoic acid involves the protection of the amino group of 5-amino-5-hexynoic acid or its derivatives with a Boc protecting group, typically using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base. The alkyne and carboxylic acid functionalities remain intact during this process, allowing the compound to be used in subsequent coupling or functionalization reactions.

Typical Reaction Scheme

  • Starting material: 5-amino-5-hexynoic acid or hexynoic acid derivative
  • Reagent: Boc anhydride (Boc2O)
  • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA)
  • Solvent: Commonly tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature: 0 °C to room temperature
  • Reaction time: 1–3 hours

The reaction proceeds via nucleophilic attack of the amino group on Boc anhydride, forming the Boc-protected amino acid with retention of the alkyne and acid groups.

Detailed Preparation Methods from Literature and Patents

Boc Protection of 5-Hexynoic Amino Acid

  • Source : EvitaChem and Vulcanchem product descriptions

The synthesis generally entails reacting hexynoic acid with Boc anhydride in the presence of a base such as triethylamine. The base neutralizes the acid generated during the reaction and facilitates the formation of the Boc-protected amino acid. The reaction is typically performed in an organic solvent like THF or DCM at low temperature to avoid side reactions.

Parameter Typical Conditions
Starting material 5-amino-5-hexynoic acid
Boc reagent Boc anhydride (1.1 equiv)
Base Triethylamine or DIPEA (1.2 equiv)
Solvent THF or DCM
Temperature 0 °C to room temperature
Reaction time 1–3 hours
Work-up Aqueous extraction, drying, evaporation

The product is isolated by standard aqueous work-up, organic extraction, and purification by crystallization or chromatography. The Boc group provides stability against nucleophilic attack, enabling further synthetic transformations.

Solid-Phase Synthesis Approach

  • Source : ChemRxiv preprint describing solid-phase synthesis using Boc-protected 5-hexynoic acid conjugated to tryptophan on polymer support

In this approach, Boc-protected 5-hexynoic acid is attached to a solid support and elongated through peptide bond formation cycles. The Boc group protects the amino functionality during repetitive coupling and deprotection steps. This method is efficient for synthesizing complex peptide analogs incorporating the this compound motif.

Functionalization via Acid Chloride Intermediate

  • Source : RSC Biomaterials Science supplementary materials

5-Hexynoic acid can be converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride under anhydrous conditions. The acid chloride intermediate can then be reacted with Boc-protected amines or other nucleophiles to form Boc-protected amino acid derivatives.

Step Conditions
Acid chloride formation 5-Hexynoic acid + oxalyl chloride, catalytic DMF, DCM solvent, 0 °C to RT
Subsequent coupling Reaction with Boc-protected amine or amine + base, RT

This method allows for versatile downstream modifications but requires careful handling of reactive acid chlorides.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct Boc protection 5-amino-5-hexynoic acid Boc anhydride, triethylamine 0 °C to RT, THF/DCM Simple, mild, widely used Requires free amino acid
Chiral β-(Boc-amino)-5-hexynoic acid (Patent) Chiral α-(Boc-amino)-4-pentynoic acid Ethyl chloroformate, base 0 °C to -5 °C, THF/MTBE Chiral control, cost-effective Unstable intermediates
Solid-phase synthesis Boc-protected 5-hexynoic acid on resin Peptide coupling agents RT, solid support Efficient for peptides Requires specialized equipment
Acid chloride intermediate 5-Hexynoic acid Oxalyl chloride, Boc-protected amine 0 °C to RT, DCM Versatile for modifications Handling of acid chlorides

Research Findings and Optimization Notes

  • The efficiency of Boc protection is influenced by temperature control, solvent choice, and reagent purity.
  • Use of triethylamine or DIPEA as bases is common; DIPEA offers steric hindrance reducing side reactions.
  • The Boc group provides chemical stability to the amino group, preventing premature deprotection during subsequent synthetic steps.
  • In chiral synthesis, maintaining low temperatures during carboxyl activation prevents racemization.
  • Solid-phase synthesis methods allow for rapid assembly of peptide analogs incorporating this compound, with high selectivity and purity.
  • Acid chloride intermediates enable further functionalization but require anhydrous conditions and careful quenching.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIBCOGEUVKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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